1-[(9h-Fluoren-9-ylmethoxy)carbonyl]-1,2,3,4-tetrahydroquinoline-6-carboxylic acid
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Overview
Description
1-[(9H-Fluoren-9-ylmethoxy)carbonyl]-1,2,3,4-tetrahydroquinoline-6-carboxylic acid is a complex organic compound often used in synthetic chemistry and pharmaceutical research. This compound features a fluorenylmethoxycarbonyl (Fmoc) protecting group, which is commonly employed in peptide synthesis to protect amine groups during chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(9H-Fluoren-9-ylmethoxy)carbonyl]-1,2,3,4-tetrahydroquinoline-6-carboxylic acid typically involves multiple steps:
Formation of the Tetrahydroquinoline Core: This can be achieved through a Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine in the presence of an acid catalyst.
Introduction of the Carboxylic Acid Group: This step often involves oxidation reactions or the use of carboxylation reagents.
Attachment of the Fmoc Group: The final step involves the reaction of the tetrahydroquinoline derivative with Fmoc chloride in the presence of a base such as triethylamine.
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for efficient large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions: 1-[(9H-Fluoren-9-ylmethoxy)carbonyl]-1,2,3,4-tetrahydroquinoline-6-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.
Substitution: Nucleophilic substitution reactions can replace specific atoms or groups within the molecule.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Conditions often involve nucleophiles like amines or thiols in the presence of a base.
Major Products: The products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinoline derivatives, while reduction could produce more saturated compounds.
Scientific Research Applications
1-[(9H-Fluoren-9-ylmethoxy)carbonyl]-1,2,3,4-tetrahydroquinoline-6-carboxylic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a protecting group in peptide synthesis.
Biology: Studied for its potential interactions with biological molecules and its role in biochemical pathways.
Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism by which 1-[(9H-Fluoren-9-ylmethoxy)carbonyl]-1,2,3,4-tetrahydroquinoline-6-carboxylic acid exerts its effects depends on its specific application. In peptide synthesis, the Fmoc group protects amine groups, preventing unwanted reactions. The compound’s interactions with molecular targets and pathways are determined by its structure and functional groups, which can influence binding affinity and reactivity.
Comparison with Similar Compounds
- 1-[(9H-Fluoren-9-ylmethoxy)carbonyl]-2-methoxy-L-phenylalanine
- 1-[(9H-Fluoren-9-ylmethoxy)carbonyl]-2-hydroxy-β-alanine
- 1-[(9H-Fluoren-9-ylmethoxy)carbonyl]pyrrolidine-2-carboxylic acid
Uniqueness: 1-[(9H-Fluoren-9-ylmethoxy)carbonyl]-1,2,3,4-tetrahydroquinoline-6-carboxylic acid is unique due to its tetrahydroquinoline core, which imparts specific chemical properties and reactivity. Compared to similar compounds, it offers distinct advantages in terms of stability and versatility in synthetic applications.
This detailed overview should provide a comprehensive understanding of this compound, its preparation, reactions, applications, and comparisons with similar compounds
Properties
IUPAC Name |
1-(9H-fluoren-9-ylmethoxycarbonyl)-3,4-dihydro-2H-quinoline-6-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21NO4/c27-24(28)17-11-12-23-16(14-17)6-5-13-26(23)25(29)30-15-22-20-9-3-1-7-18(20)19-8-2-4-10-21(19)22/h1-4,7-12,14,22H,5-6,13,15H2,(H,27,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FUBIMJIARPJCEA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=CC(=C2)C(=O)O)N(C1)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
892878-65-8 |
Source
|
Record name | 1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-1,2,3,4-tetrahydroquinoline-6-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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